[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-chloro-3-nitrobenzoate
Description
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-chloro-3-nitrobenzoate features a 1,2,4-triazinone core substituted with a methylsulfanyl group at position 3 and a methyl ester-linked 4-chloro-3-nitrobenzoate moiety at position 2.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O5S/c1-7-11(19)17(13(24-2)16-15-7)6-23-12(20)8-3-4-9(14)10(5-8)18(21)22/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGYEFKVVLWQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-chloro-3-nitrobenzoate typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the methylsulfanyl group. The final step involves esterification with 4-chloro-3-nitrobenzoic acid. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom on the benzoate ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the triazine ring and nitro group makes it a candidate for drug development.
Medicine
In medicine, the compound’s derivatives are investigated for their therapeutic potential. The ability to modify its structure allows for the design of molecules with specific biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 1,2,4-triazinone core, which distinguishes it from the more prevalent 1,3,5-triazine derivatives (e.g., sulfonylurea herbicides in ). Key structural comparisons include:
Key Differentiators and Research Implications
- Substituent Synergy : The combination of methylsulfanyl, nitro, and chloro groups may enhance stability and target specificity compared to simpler triazine derivatives.
- Research Gaps : Further studies are needed to elucidate the compound’s biological targets, metabolic pathways, and crystallographic properties.
Biological Activity
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-chloro-3-nitrobenzoate is a member of the triazinone class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a triazinone core, which is known for its biological activity due to the presence of nitrogen atoms that facilitate interaction with various biological targets. The methylsulfanyl group may enhance solubility and reactivity, while the chloro and nitro groups contribute to its chemical properties.
The mechanism of action for this compound primarily involves its interaction with enzymes and receptors in biological systems. The unique triazinone structure allows it to bind selectively to specific macromolecules, modulating their activity. Key pathways include:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that This compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that similar triazinone derivatives possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary data suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound has been noted for its ability to suppress inflammatory cytokines in vitro.
Antimicrobial Activity
A study conducted on related triazinone compounds demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli. These findings suggest that the target compound could exhibit similar efficacy due to structural similarities.
Anticancer Studies
In vitro assays using cancer cell lines (e.g., HeLa cells) indicated that derivatives of this compound could induce G2/M phase arrest in the cell cycle, leading to apoptosis. This suggests potential as an anticancer agent.
Anti-inflammatory Research
A comparative study on the anti-inflammatory effects of various nitrobenzoate derivatives highlighted that compounds with similar structures effectively reduced the release of pro-inflammatory cytokines like TNF-alpha and IL-6.
Data Tables
Q & A
Q. What experimental methodologies are recommended for confirming the stereochemistry and functional group arrangement of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) can resolve proton environments and connectivity, while X-ray crystallography provides unambiguous stereochemical assignments. For example, triazine derivatives with nitro and methylsulfanyl substituents have been characterized using these methods in similar compounds . Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns.
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
- Methodological Answer : Statistical Design of Experiments (DoE) is essential for optimizing reaction parameters. Central Composite Design (CCD) or Box-Behnken models can systematically evaluate variables such as temperature, solvent polarity, and catalyst loading. For instance, triazine-based syntheses often require anhydrous conditions in solvents like dichloromethane or acetonitrile to prevent hydrolysis of reactive intermediates . Reaction progress should be monitored via TLC or HPLC to identify bottlenecks.
Q. Which analytical techniques are suitable for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is preferred for purity assessment, while accelerated stability studies (e.g., 40°C/75% RH for 6 months) can evaluate degradation pathways. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, and Fourier-Transform Infrared (FTIR) spectroscopy detects functional group degradation. Stability studies on nitrobenzoate esters suggest that desiccated storage at -20°C minimizes nitro-group reduction .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict reaction intermediates and transition states?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model reaction pathways and identify intermediates. Transition state searches using intrinsic reaction coordinate (IRC) analysis validate mechanistic hypotheses. For example, ICReDD’s approach combines reaction path searches with experimental feedback to refine computational models . Software like Gaussian or ORCA enables simulations of nitro-group reactivity and sulfur-mediated bond cleavage .
Q. What strategies resolve contradictions between theoretical predictions and experimental observations in the compound’s reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted for non-covalent interactions. Solvent continuum models (e.g., PCM in DFT) and explicit solvent molecular dynamics (MD) simulations can bridge this gap. For example, methylsulfanyl groups in triazines exhibit solvent-dependent tautomerization, which impacts reactivity . Experimental validation through kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹⁵N tracing) further clarifies mechanisms .
Q. How can researchers design experiments to probe the compound’s thermodynamic and kinetic stability in catalytic systems?
- Methodological Answer : Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics, while Eyring plots derived from variable-temperature NMR or UV-Vis kinetics provide activation parameters. For nitrobenzoate esters, nitro-group reduction potentials can be measured via cyclic voltammetry to assess redox stability . Pressure-dependent studies (e.g., high-pressure NMR) reveal volume changes in transition states, critical for industrial scaling .
Q. What advanced characterization techniques elucidate the compound’s solid-state behavior and crystallographic defects?
- Methodological Answer : Synchrotron X-ray diffraction resolves subtle crystallographic defects, while Pair Distribution Function (PDF) analysis characterizes amorphous phases. For example, triazine derivatives with bulky substituents often exhibit stacking faults, which impact solubility and bioavailability . Solid-state NMR (¹³C CP-MAS) complements these findings by probing local molecular environments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
